molecular formula C7H16N2O B8759549 1-(3-Aminopropyl)pyrrolidin-3-ol

1-(3-Aminopropyl)pyrrolidin-3-ol

Cat. No.: B8759549
M. Wt: 144.21 g/mol
InChI Key: NDZINGHRTXRLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.22 g/mol (derived from ). The compound’s stereochemistry is defined by the (3R)-configuration in the cited example, as indicated by its SMILES string: C1CN(C[C@@H]1O)CCCN . This structure confers both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-(3-aminopropyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2

InChI Key

NDZINGHRTXRLEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-3-ol, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Key Substituents/Modifications Biological/Industrial Relevance Reference ID
This compound C₇H₁₆N₂O 3-hydroxyl, 3-aminopropyl Intermediate for polymers, drug discovery
1-(3-Aminopropyl)pyrrolidin-2-one (APy) C₈H₁₄N₂O Lactam (2-one), 3-aminopropyl High-temperature polymer electrolyte membranes (HT-PEMs)
1-(3-Aminopropyl)-4-phenylpiperazine C₁₃H₂₁N₃ Piperazine core, phenyl, 3-aminopropyl Anticonvulsant and antinociceptive activity
1-(2-Aminophenyl)pyrrolidin-3-ol C₁₀H₁₄N₂O 3-hydroxyl, 2-aminophenyl Potential CNS-targeting ligand (structural analog)
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol C₁₀H₁₈N₄O 3-hydroxyl, imidazole, 3-aminopropyl Coordination chemistry, enzyme inhibition

1-(3-Aminopropyl)pyrrolidin-2-one (APy)

APy (C₈H₁₄N₂O) replaces the hydroxyl group of the target compound with a lactam (2-one) group. This modification enhances its rigidity and basicity, making it suitable for grafting onto poly(ether ketone cardo) (PEK-Cardo) polymers to create high-temperature proton exchange membranes (HT-PEMs) . The lactam group facilitates acid doping in fuel cell applications, achieving proton conductivities up to 190 mS/cm at 180°C, outperforming many non-lactam analogs.

1-(3-Aminopropyl)-4-phenylpiperazine

This compound (C₁₃H₂₁N₃) replaces the pyrrolidine core with a piperazine ring and introduces a phenyl group. Piperazine derivatives are known for modulating serotonin and dopamine receptors, and this analog exhibited ED₅₀ = 12.3 mg/kg in anticonvulsant models and 45% pain inhibition in antinociceptive assays . The 3-aminopropyl chain likely enhances blood-brain barrier permeability compared to the hydroxyl-containing pyrrolidin-3-ol derivatives.

1-(2-Aminophenyl)pyrrolidin-3-ol

This structural change is critical for binding to aminergic receptors, as seen in related compounds targeting neurological pathways . The hydroxyl group retains hydrogen-bonding capacity, but the reduced alkyl chain length may limit solubility compared to the aminopropyl analog.

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

The addition of an imidazole ring (C₁₀H₁₈N₄O) introduces a heteroaromatic system capable of metal coordination or enzyme inhibition. The aminopropyl chain may enhance cellular uptake, while the hydroxyl group could stabilize interactions with biological targets.

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